Eupalinolide K

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

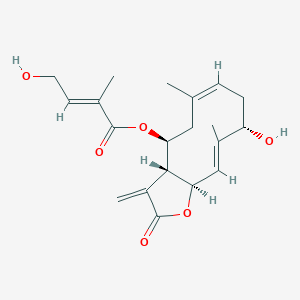

Molecular Formula |

C20H26O6 |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

[(3aR,4S,6Z,9S,10E,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |

InChI |

InChI=1S/C20H26O6/c1-11-5-6-15(22)13(3)10-17-18(14(4)20(24)26-17)16(9-11)25-19(23)12(2)7-8-21/h5,7,10,15-18,21-22H,4,6,8-9H2,1-3H3/b11-5-,12-7+,13-10+/t15-,16-,17+,18+/m0/s1 |

InChI Key |

APOGLVUGPAVNAP-OPNIFLOASA-N |

Isomeric SMILES |

C/C/1=C/C[C@@H](/C(=C/[C@@H]2[C@@H]([C@H](C1)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2)/C)O |

Canonical SMILES |

CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCO)C)C(=C)C(=O)O2)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Eupalinolide K: A Technical Guide to its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide K, a sesquiterpenoid lactone, has been identified as a constituent of the plant Eupatorium lindleyanum DC. This technical guide provides a comprehensive overview of the natural source of this compound, a detailed, inferred protocol for its isolation and purification, and an exploration of its potential biological activities. The methodologies for key experiments are detailed to enable replication and further investigation. Quantitative data for related compounds are presented to provide a reference for expected yields and purity. Furthermore, signaling pathways potentially modulated by this compound are illustrated to guide future research into its mechanism of action.

Natural Source

This compound is a naturally occurring sesquiterpenoid lactone found in the plant Eupatorium lindleyanum DC., a member of the Asteraceae family.[1] This herbaceous perennial is also known as "lin ze lan" and is native to China, Japan, Korea, and Siberia. E. lindleyanum has a history of use in traditional Chinese medicine for treating various ailments.[2] The plant is a rich source of various bioactive compounds, including a variety of other eupalinolides such as A, B, C, I, J, and O.[1]

Isolation and Purification of this compound

While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, a robust methodology can be inferred from the successful preparative isolation of other structurally similar eupalinolides, such as eupalinolides A and B, from Eupatorium lindleyanum. The following protocol is based on established methods for extracting and purifying sesquiterpenoid lactones from this plant source.

Plant Material Extraction

A general procedure for the extraction of eupalinolides from E. lindleyanum involves the following steps:

-

Drying and Pulverization: The aerial parts of Eupatorium lindleyanum DC. are collected, dried, and powdered to increase the surface area for efficient solvent extraction.

-

Ethanol Extraction: The powdered plant material is extracted with 95% ethanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the target compounds.

-

Solvent Evaporation: The ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This step fractionates the extract based on the polarity of the constituent compounds. The sesquiterpenoid lactones, including this compound, are expected to be enriched in the ethyl acetate and n-butanol fractions.

Chromatographic Purification

High-Speed Counter-Current Chromatography (HSCCC) has been effectively used for the preparative separation of eupalinolides A and B from the n-butanol fraction of E. lindleyanum extract.[3][4] This technique is highly suitable for the purification of this compound due to its advantages in separating structurally similar compounds with high recovery rates.

Experimental Protocol: High-Speed Counter-Current Chromatography (HSCCC)

-

Instrumentation: A high-speed counter-current chromatograph equipped with a multi-layer coil separation column.

-

Two-Phase Solvent System: A mixture of n-hexane, ethyl acetate, methanol, and water is used. The optimal ratio for the separation of eupalinolides A and B was found to be 1:4:2:3 (v/v/v/v).[3] This system should serve as a good starting point for the optimization of this compound separation.

-

Preparation of Solvent System: The solvent mixture is thoroughly equilibrated in a separatory funnel at room temperature. The upper and lower phases are separated and degassed by sonication before use.

-

HSCCC Operation:

-

The multilayer coil column is first entirely filled with the upper phase (stationary phase).

-

The apparatus is then rotated at a specific speed (e.g., 900 rpm).

-

The lower phase (mobile phase) is pumped into the column at a defined flow rate (e.g., 2.0 mL/min).

-

After the mobile phase front emerges and hydrodynamic equilibrium is established, the sample solution (the n-butanol fraction dissolved in a small volume of the biphasic solvent system) is injected.

-

The effluent from the outlet of the column is continuously monitored with a UV detector (e.g., at 254 nm).

-

Fractions are collected based on the chromatogram peaks.

-

-

Analysis of Fractions: The purity of the collected fractions containing this compound would be determined by High-Performance Liquid Chromatography (HPLC).

Quantitative Data (Reference)

| Compound | Starting Material | Amount of Starting Material (mg) | Solvent System (n-hexane:ethyl acetate:methanol:water) | Yield (mg) | Purity (%) |

| Eupalinolide A | n-butanol fraction | 540 | 1:4:2:3 (v/v/v/v) | 17.9 | 97.9 |

| Eupalinolide B | n-butanol fraction | 540 | 1:4:2:3 (v/v/v/v) | 19.3 | 97.1 |

Structure Elucidation

The structure of isolated this compound would be confirmed using modern spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to elucidate the detailed chemical structure, including the stereochemistry.

Biological Activity and Signaling Pathways

Preliminary studies suggest that eupalinolides possess significant biological activities, particularly anti-inflammatory and anti-cancer properties.

Anti-inflammatory Activity

Eupalinolides C and K have been shown to exhibit potent anti-inflammatory properties by significantly inhibiting the production of the inflammatory cytokine IL-6.[1] Further research is needed to fully elucidate the underlying mechanisms.

Anticancer Activity and Modulation of Signaling Pathways

A complex containing Eupalinolides I, J, and K has been reported to induce apoptosis and cell cycle arrest in cancer cells. This effect was associated with the inhibition of the Akt signaling pathway and activation of the p38 signaling pathway. Furthermore, this compound has been identified as a potential bioactive constituent responsible for inhibiting the phosphorylation of key proteins in the PI3K-Akt and MAPK-NF-κB signaling pathways.

Experimental Protocol: Western Blot Analysis for Signaling Pathway Modulation

To investigate the effect of this compound on these signaling pathways, the following Western blot protocol can be employed:

-

Cell Culture and Treatment: Cancer cell lines (e.g., breast cancer, pancreatic cancer) are cultured under standard conditions. Cells are then treated with varying concentrations of purified this compound for specific time periods.

-

Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to obtain total protein extracts.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is then incubated with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-p38, total p38, phospho-p65, total p65, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.

Visualizations

Experimental Workflow

References

- 1. Comprehensive Comparison of Three Different Medicinal Parts of Eupatorium lindleyanum DC. Using the RRLC-Q-TOF-MS-Based Metabolic Profile and In Vitro Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In-depth Technical Guide: Bioactivity Screening of Eupalinolide K

A Note to the Researcher: Extensive investigation of publicly available scientific literature reveals a significant scarcity of specific bioactivity data for Eupalinolide K. The compound is primarily mentioned as a constituent of a complex mixture of sesquiterpene lactones, and dedicated studies detailing its individual biological effects, mechanisms of action, and associated experimental protocols are not presently available.

However, the Eupalinolide family of compounds, isolated from Eupatorium lindleyanum, exhibits a range of significant anti-cancer bioactivities. To provide a valuable and actionable technical resource in line with the user's request, this guide will focus on a closely related and well-characterized member of this family, Eupalinolide B . The principles, protocols, and signaling pathways detailed herein are representative of the screening methodologies likely applicable to this compound and other sesquiterpene lactones.

Technical Guide: Bioactivity Screening of Eupalinolide B

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the bioactivity screening of Eupalinolide B, with a focus on its anti-cancer properties. It includes quantitative data from key studies, detailed experimental protocols, and visualizations of the primary signaling pathways involved in its mechanism of action.

Quantitative Bioactivity Data of Eupalinolide B

Eupalinolide B has demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines. The following tables summarize key quantitative findings from published research.

Table 1: Cytotoxicity of Eupalinolide B in Pancreatic Cancer Cells

| Cell Line | Assay Type | Concentration | % Cell Viability Reduction (Compared to Control) | Reference |

| MiaPaCa-2 | CCK8 Assay | Not Specified | Most pronounced effect among Eupalinolides A, B, and O | [1] |

| PANC-1 | CCK8 Assay | 5 µM (with 50 nM Elesclomol) | Synergistic enhancement of cell death | [1] |

Table 2: Effects of Eupalinolide B on Biological Functions in Pancreatic Cancer Cells

| Biological Effect | Assay Type | Key Findings | Reference |

| Apoptosis Induction | Western Blot | Induces cleavage of caspase 3, caspase 9, and PARP | [1] |

| ROS Generation | Flow Cytometry | Elevates levels of reactive oxygen species | [1] |

| Copper Homeostasis | Not Specified | Disrupts copper homeostasis, suggesting potential cuproptosis | [1] |

| Cell Proliferation | Ki-67 Staining (in vivo) | Decreased expression of Ki-67 in xenograft tumors | [2] |

| Cell Viability, Proliferation, Migration, Invasion | Cellular Functional Assays | Effectively inhibits these biological functions | [2] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the bioactivity of Eupalinolide B.

2.1. Cell Viability and Cytotoxicity Assay (CCK8 Assay)

-

Objective: To determine the effect of Eupalinolide B on the viability and proliferation of cancer cells.

-

Materials:

-

Pancreatic cancer cell lines (e.g., MiaPaCa-2, PANC-1)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Eupalinolide B stock solution (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK8) solution

-

Microplate reader

-

-

Protocol:

-

Seed pancreatic cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of Eupalinolide B in a complete culture medium from the stock solution.

-

Replace the medium in the wells with the medium containing different concentrations of Eupalinolide B. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

-

Following incubation, add 10 µL of CCK8 solution to each well and incubate for an additional 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control after subtracting the blank absorbance.

-

2.2. Apoptosis Analysis by Western Blot

-

Objective: To investigate the induction of apoptosis by Eupalinolide B through the detection of key apoptotic protein markers.

-

Materials:

-

Cancer cells treated with Eupalinolide B

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-caspase-9, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent and imaging system

-

-

Protocol:

-

Lyse the treated and control cells with RIPA buffer and quantify the protein concentration using the BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence reagent and an imaging system. Analyze the band intensities relative to the loading control (β-actin).

-

2.3. Reactive Oxygen Species (ROS) Detection by Flow Cytometry

-

Objective: To quantify the intracellular generation of ROS in response to Eupalinolide B treatment.

-

Materials:

-

Cancer cells treated with Eupalinolide B

-

DCFH-DA fluorescent probe

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Protocol:

-

Treat cells with Eupalinolide B for the desired duration.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in a serum-free medium containing the DCFH-DA probe and incubate in the dark.

-

Wash the cells to remove the excess probe.

-

Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence indicates higher levels of intracellular ROS.

-

Signaling Pathways and Experimental Workflows

3.1. Eupalinolide B-Induced Apoptosis and ROS Generation Pathway

The following diagram illustrates the proposed mechanism of action for Eupalinolide B, leading to apoptosis and cell death through the generation of reactive oxygen species.

Caption: Proposed mechanism of Eupalinolide B inducing apoptosis and cuproptosis.

3.2. Experimental Workflow for Bioactivity Screening

The following diagram outlines a typical workflow for the initial bioactivity screening of a compound like Eupalinolide B.

Caption: General workflow for screening the bioactivity of a novel compound.

References

Eupalinolide K: A Preliminary Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide K is a sesquiterpene lactone isolated from Eupatorium lindleyanum DC. that has emerged as a compound of interest in oncological and anti-inflammatory research. While comprehensive studies on this compound as a single agent are still developing, preliminary investigations, primarily through its role in the F1012-2 complex and in silico and in vitro models, have begun to elucidate its potential mechanisms of action. This guide provides a detailed overview of the current understanding of this compound's bioactivity, focusing on its effects on key signaling pathways implicated in cancer and inflammation.

Core Mechanisms of Action

Preliminary studies suggest that this compound exerts its biological effects through the modulation of several critical cellular signaling pathways. These include the induction of apoptosis and cell cycle arrest, and the regulation of inflammatory responses.

Induction of Apoptosis and Cell Cycle Arrest

This compound is a key constituent of the F1012-2 complex, which has demonstrated potent anti-proliferative effects in triple-negative breast cancer (TNBC) cells.[1][2] The primary mechanisms identified for the F1012-2 complex, and by extension, potentially for this compound, involve the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

The F1012-2 complex has been shown to induce G2/M phase cell cycle arrest in MDA-MB-231 cells.[1] This is accompanied by the induction of apoptosis. The underlying signaling pathways implicated in these processes are the inhibition of the pro-survival Akt pathway and the activation of the stress-activated p38 MAPK pathway.[1][2]

Furthermore, the F1012-2 complex has been observed to increase the production of reactive oxygen species (ROS), leading to DNA damage and activation of the broader MAPK signaling pathway in TNBC cells.[3][4]

Modulation of Inflammatory Signaling Pathways

A multi-omics study has identified this compound as a potential bioactive component in the regulation of inflammatory pathways.[5] This research points to the ability of this compound to modulate the PI3K-Akt and MAPK-NF-κB signaling cascades, which are central to the inflammatory response.

Molecular docking analyses predicted that this compound has a strong binding affinity for Phosphoinositide 3-kinase (PI3K).[5] This prediction was subsequently validated in vitro, where this compound was shown to significantly decrease the phosphorylation of PI3K.[5] By inhibiting PI3K, this compound can potentially downregulate the downstream Akt signaling pathway, a key regulator of cell survival and proliferation, and also influence the NF-κB pathway, a critical mediator of inflammation.

Potential as a STAT3 Inhibitor

Emerging evidence suggests that this compound may function as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3).[6] The STAT3 pathway is a crucial regulator of gene expression involved in cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers. While direct quantitative data on the solitary effect of this compound on the STAT3 pathway is still forthcoming, this represents a promising avenue for its therapeutic application.

Quantitative Data

The following table summarizes the available quantitative data related to the effects of the F1012-2 complex, of which this compound is a component.

| Cell Line | Treatment | Concentration | Effect | Reference |

| MDA-MB-231 | F1012-2 | Not Specified | Induction of G2/M cell cycle arrest | |

| MDA-MB-231 | F1012-2 | Not Specified | Induction of apoptosis | [1] |

| MDA-MB-231 | F1012-2 | Not Specified | Inhibition of Akt signaling | [1] |

| MDA-MB-231 | F1012-2 | Not Specified | Activation of p38 signaling | [1] |

| MDA-MB-231 | F1012-2 | Not Specified | Increased ROS production | |

| MDA-MB-468 | F1012-2 | Not Specified | Increased ROS production | [4] |

| A549 | This compound | 100µM | Significant reduction in PI3K phosphorylation | [5] |

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathways modulated by this compound and the F1012-2 complex.

Caption: Proposed mechanism of F1012-2 (containing this compound) in TNBC cells.

Caption: this compound's proposed role in modulating inflammatory pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells (e.g., MDA-MB-231, MDA-MB-468) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the test compound (e.g., F1012-2) for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound for the specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at 4°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound.

-

Cell Harvesting: Harvest both floating and adherent cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

-

Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Reactive Oxygen Species (ROS) Detection

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound.

-

Probe Loading: Incubate the cells with 10 µM DCFH-DA at 37°C for 20-30 minutes.

-

Cell Harvesting and Washing: Wash the cells with PBS to remove excess probe.

-

Flow Cytometry: Harvest the cells and analyze the fluorescence intensity of DCF using a flow cytometer.

Conclusion

The preliminary studies on this compound, both as a component of the F1012-2 complex and as an individual agent in computational and targeted in vitro experiments, suggest a promising profile as a multi-target agent. Its ability to induce apoptosis and cell cycle arrest in cancer cells, coupled with its potential to modulate key inflammatory signaling pathways, warrants further in-depth investigation. Future research should focus on elucidating the specific molecular interactions of this compound and validating its therapeutic potential in preclinical and clinical settings.

References

- 1. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. F1012-2 Induced ROS-Mediated DNA Damage Response through Activation of MAPK Pathway in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound | Benchchem [benchchem.com]

Eupalinolide K: A Technical Overview of its Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide K is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. It is isolated from Eupatorium lindleyanum, a plant that has been used in traditional medicine. This technical guide provides a comprehensive overview of the available scientific data on the physical and chemical properties of this compound, its isolation, and its biological significance, with a focus on its potential in drug discovery and development.

Physicochemical Properties

Detailed experimental data on the specific physicochemical properties of this compound are not extensively available in publicly accessible literature. However, based on its classification as a sesquiterpene lactone, some general characteristics can be inferred.

| Property | Value | Remarks |

| Molecular Formula | C₂₂H₂₈O₈ | |

| Molecular Weight | 420.45 g/mol | |

| Appearance | Expected to be a crystalline solid. | Typical for isolated sesquiterpene lactones. |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, chloroform, and ethyl acetate. Limited solubility in water. | General solubility profile for sesquiterpene lactones. |

| Melting Point | Data not available. | |

| Boiling Point | Data not available. | |

| Optical Rotation | Data not available. |

Spectroscopic Data

Experimental Protocols

Isolation of this compound:

A general procedure for the isolation of sesquiterpene lactones from Eupatorium lindleyanum involves the following steps. It is important to note that specific details for isolating this compound may vary.

Methodology:

-

Extraction: The dried and powdered aerial parts of Eupatorium lindleyanum are extracted with a suitable solvent, typically 95% ethanol, at room temperature or under reflux. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate. The sesquiterpene lactones are typically enriched in the ethyl acetate fraction.

-

Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., petroleum ether-ethyl acetate or chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound are further purified by repeated column chromatography or by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Elucidation:

The structure of the isolated compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls (from the lactone ring and ester), and carbon-carbon double bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the complete chemical structure and stereochemistry of the molecule.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, it is often investigated as part of a complex of eupalinolides (including Eupalinolide I and J)[1]. This complex has been reported to induce apoptosis and cell cycle arrest in cancer cells[1]. The biological activities of other closely related eupalinolides from the same plant provide insights into the potential mechanisms of action for this compound.

Several eupalinolides have been shown to exert their effects through the modulation of key signaling pathways involved in cell proliferation, survival, and inflammation.

Based on studies of related compounds, a complex containing this compound has been observed to inhibit the Akt signaling pathway and activate the p38 signaling pathway[1].

-

Akt Pathway: The Akt signaling pathway is a crucial regulator of cell survival. Inhibition of this pathway by eupalinolides can lead to a decrease in the survival signals within cancer cells, thereby promoting apoptosis.

-

p38 MAPK Pathway: The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress and can induce apoptosis. Activation of this pathway is another mechanism by which eupalinolides may exert their anti-cancer effects.

Conclusion

This compound, a sesquiterpene lactone from Eupatorium lindleyanum, represents a potentially valuable natural product for further investigation in the field of drug discovery. While detailed physicochemical and spectroscopic data are not widely published, the general methodologies for its isolation and the known biological activities of related compounds provide a strong foundation for future research. Further studies are warranted to fully characterize this compound and to elucidate its specific mechanisms of action, which could pave the way for its development as a therapeutic agent. Researchers are encouraged to consult specialized chemical literature and databases for more in-depth structural and spectroscopic information.

References

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Eupatorium, a member of the Asteraceae family, is a rich source of bioactive secondary metabolites, among which sesquiterpene lactones are of significant interest to the scientific community. These compounds have demonstrated a wide array of pharmacological activities, including potent anti-inflammatory and cytotoxic effects. This technical guide focuses on Eupalinolide K and its related sesquiterpene lactones, providing a comprehensive overview of their isolation, characterization, and biological activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Isolation and Characterization of this compound and Related Compounds

Sesquiterpene lactones are predominantly isolated from various species of the Eupatorium genus, with Eupatorium lindleyanum being a notable source. The isolation and purification of these compounds typically involve a multi-step process combining different chromatographic techniques.

Experimental Protocols

General Extraction and Isolation Protocol

A general procedure for the extraction and isolation of eupalinolides and related sesquiterpene lactones from Eupatorium species is outlined below. This protocol is a composite of methodologies reported in the scientific literature.

1. Plant Material and Extraction:

-

Dried and powdered aerial parts of the Eupatorium species (e.g., 10 kg of Eupatorium fortunei) are extracted exhaustively with methanol (MeOH) at room temperature, often with the aid of ultrasonication to enhance extraction efficiency.[1]

-

The resulting crude extract is concentrated under reduced pressure.

2. Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to yield respective fractions.[1] The EtOAc fraction is often enriched with sesquiterpene lactones.[1]

3. Chromatographic Separation:

-

Medium-Pressure Liquid Chromatography (MPLC): The bioactive fraction (typically EtOAc) is subjected to MPLC on a reversed-phase C18 column, eluting with a gradient of methanol and water.[1] Alternatively, silica gel MPLC with a hexane-EtOAc gradient can be employed.[1]

-

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is an effective technique for the preparative separation of structurally similar sesquiterpenoid lactones. A common two-phase solvent system is composed of n-hexane–ethyl acetate–methanol–water.[2][3]

-

High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is typically achieved using preparative or semi-preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile and water.[2]

4. Structure Elucidation:

-

The structures of the purified compounds are elucidated using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for determining the chemical structure and stereochemistry of the molecules.

-

Quantitative Data

The yield of sesquiterpene lactones from Eupatorium species can vary depending on the plant source, collection time, and extraction method. The cytotoxic and anti-inflammatory activities are typically quantified by IC50 values and inhibition of inflammatory markers, respectively.

Table 1: Yield of Selected Sesquiterpene Lactones from Eupatorium lindleyanum

| Compound | Starting Material | Yield | Reference |

| 3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide | 540 mg of n-butanol fraction | 10.8 mg | [2][3] |

| Eupalinolide A | 540 mg of n-butanol fraction | 17.9 mg | [2][3] |

| Eupalinolide B | 540 mg of n-butanol fraction | 19.3 mg | [2][3] |

Table 2: Cytotoxic Activity (IC50 values in µM) of Selected Sesquiterpene Lactones

| Compound | A-549 (Lung) | BGC-823 (Gastric) | SMMC-7721 (Liver) | HL-60 (Leukemia) | MDA-MB-231 (Breast) | MDA-MB-468 (Breast) | Reference |

| Eupalinolide C | > 10 | 8.9 | 5.4 | 4.3 | - | - | [4] |

| Eupalinolide D | > 10 | > 10 | 7.8 | 6.5 | - | - | [4] |

| Eupalinolide E | 7.8 | 6.5 | 4.9 | 3.8 | - | - | [4] |

| Eupalinolide A | 6.2 | 5.1 | 3.2 | 2.1 | - | - | [4] |

| Eupalinolide B | 5.7 | 4.3 | 2.8 | 1.9 | - | - | [4] |

| 3β-acetoxy-8β-(4'-hydroxytigloyloxy)-14-hydroxycostunolide | 9.1 | 7.6 | 6.3 | 5.2 | - | - | [4] |

| Eupalinolide J | - | - | - | - | 3.74 ± 0.58 | 4.30 ± 0.39 | [5][6] |

Biological Activities and Mechanisms of Action

This compound and its related compounds exhibit a range of biological activities, with anti-cancer and anti-inflammatory properties being the most extensively studied.

Anti-Cancer Activity

Numerous studies have demonstrated the potent cytotoxic and anti-proliferative effects of eupalinolides against various cancer cell lines. The underlying mechanisms are multifaceted and involve the induction of apoptosis, cell cycle arrest, and ferroptosis, often through the modulation of key signaling pathways.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Eupalinolide A, B, or J) for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with the desired concentrations of the eupalinolide for a specified time (e.g., 72 hours). Harvest the cells by trypsinization.

-

Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at 4°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining buffer containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).

-

Analysis: Analyze the DNA content of the cells using a flow cytometer.

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of action.

-

Protein Extraction: Treat cells with the eupalinolide, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibody dilutions for key signaling proteins include:

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

STAT3 Signaling Pathway

Eupalinolide J has been identified as an inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3), a key transcription factor involved in cancer cell proliferation, survival, and metastasis.[11] Eupalinolide J promotes the ubiquitin-dependent degradation of STAT3, leading to the downregulation of its target genes, such as MMP-2 and MMP-9, which are involved in cancer metastasis.[11][12]

Caption: Eupalinolide J inhibits STAT3 signaling.

ROS-ER-JNK Signaling Pathway

Eupalinolide B has been shown to induce ferroptosis and inhibit cell migration in hepatic carcinoma through the activation of the ROS-ER-JNK signaling pathway.[9] This involves the generation of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress and subsequent activation of the JNK pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. NF-κB - Wikipedia [en.wikipedia.org]

- 3. Phospho-JNK1/JNK2/JNK3 (Thr183, Tyr185) Polyclonal Antibody (PA5-36753) [thermofisher.com]

- 4. Cytotoxic sesquiterpene lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. doaj.org [doaj.org]

- 7. Phospho-SAPK/JNK (Thr183/Tyr185) Antibody | Cell Signaling Technology [cellsignal.com]

- 8. Summary of the AMPK and mTOR signaling pathways [pfocr.wikipathways.org]

- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JNK antibody (51151-1-AP) | Proteintech [ptglab.com]

- 11. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Eupalinolide K Biological Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the in silico prediction of biological targets for Eupalinolide K, a sesquiterpene lactone with potential therapeutic properties. Given the limited direct experimental data on this compound, this document outlines a robust, multi-faceted computational approach to identify and prioritize its putative protein targets, thereby guiding future experimental validation and drug development efforts. The methodologies described herein leverage established computational chemistry and bioinformatics techniques to elucidate potential mechanisms of action and explore the polypharmacological profile of this natural product.

Introduction to In Silico Target Prediction

The identification of molecular targets is a critical step in understanding the therapeutic effects and potential toxicities of a compound. In silico target prediction methods offer a rapid and cost-effective means to generate hypotheses about a molecule's biological partners. These approaches are broadly categorized into ligand-based and structure-based methods. Ligand-based methods rely on the principle that structurally similar molecules are likely to have similar biological activities. Structure-based methods, conversely, utilize the three-dimensional structure of potential protein targets to predict binding interactions. A consensus approach, integrating multiple in silico techniques, is recommended to enhance the reliability of predictions.

Proposed In Silico Workflow for this compound

A systematic and integrated workflow is essential for a thorough in silico investigation. The following workflow is proposed for the identification of this compound's biological targets.

Experimental Protocols

Ligand Preparation

-

3D Structure Generation: The 2D structure of this compound is used as input for a 3D structure generation program (e.g., ChemDraw, MarvinSketch).

-

Energy Minimization: The generated 3D structure is subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be performed using software like Avogadro or MOE (Molecular Operating Environment).

-

File Format Conversion: The optimized structure is saved in a suitable format (e.g., .sdf, .mol2) for downstream analysis.

Ligand-Based Target Prediction

-

Tool Selection: Utilize web servers such as the Similarity Ensemble Approach (SEA) which relates proteins based on the chemical similarity of their ligands.[1]

-

Input: Submit the SMILES string or the 3D structure of this compound to the server.

-

Analysis: The server compares the input molecule to a database of known ligands for a multitude of protein targets. The output is a list of potential targets ranked by the statistical significance of the similarity between this compound and the known ligands of each target.

-

Hypothesis Generation: If a set of known active molecules for a particular target (structurally related or unrelated to this compound) is available, a ligand-based pharmacophore model can be generated. This model represents the essential steric and electronic features required for bioactivity.[2][3]

-

Virtual Screening: The generated pharmacophore model is then used as a 3D query to screen a database of conformational isomers of this compound to assess its fit.

-

Tool Selection: Web servers like SwissTargetPrediction and SuperPred predict potential targets based on a combination of 2D and 3D similarity measures with known ligands.[4][5]

-

Input: Provide the SMILES string or draw the structure of this compound on the web interface.

-

Output Analysis: The servers provide a list of predicted targets, often ranked by a probability or confidence score.

Structure-Based Target Prediction (Reverse Docking)

-

Target Database Preparation: A library of 3D protein structures is compiled from the Protein Data Bank (PDB). This library can be a general collection of human proteins or a focused set of proteins implicated in relevant diseases (e.g., cancer, inflammation).

-

Binding Site Identification: For each protein in the library, the potential binding sites are identified, often based on co-crystallized ligands or using pocket detection algorithms.

-

Molecular Docking: this compound is computationally docked into the identified binding sites of each protein in the library using software such as AutoDock Vina or Glide.[6]

-

Scoring and Ranking: The docking poses are evaluated using a scoring function that estimates the binding affinity (e.g., kcal/mol). The protein targets are then ranked based on the predicted binding scores.

Consensus Scoring and Target Prioritization

-

Data Integration: The lists of potential targets generated from the ligand-based and structure-based methods are integrated.

-

Consensus Ranking: Targets that are predicted by multiple methods are given a higher priority. A consensus score can be calculated based on the ranks or scores from each individual method.

-

Manual Curation: The prioritized list of targets is manually inspected to consider the biological relevance of each target to the known activities of similar natural products.

Pathway and Network Analysis

-

Functional Enrichment: The high-priority target list is subjected to pathway analysis using databases such as KEGG (Kyoto Encyclopedia of Genes and Genomes) and Reactome to identify biological pathways that are significantly enriched with the predicted targets.

-

Protein-Protein Interaction (PPI) Network Construction: The predicted targets are used to construct a PPI network using databases like STRING or BioGRID. This helps to visualize the functional relationships between the targets and identify key network hubs.

Data Presentation (Hypothetical)

The following tables represent the types of quantitative data that would be generated from the proposed in silico workflow.

Table 1: Hypothetical Top-Ranked Potential Targets from Ligand-Based Prediction Servers

| Prediction Server | Predicted Target | Score/Probability | Target Class |

| SwissTargetPrediction | STAT3 | 0.85 | Transcription Factor |

| PI3Kγ | 0.79 | Kinase | |

| NF-κB p65 | 0.75 | Transcription Factor | |

| SEA | IKKβ | E-value: 1.2e-8 | Kinase |

| 5-LOX | E-value: 5.6e-7 | Enzyme | |

| SuperPred | Akt1 | 0.82 (Similarity) | Kinase |

| mTOR | 0.78 (Similarity) | Kinase |

Table 2: Hypothetical Molecular Docking Results for Top-Ranked Potential Targets

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| STAT3 | 6NJS | -9.2 | CYS259, SER336, LYS417 |

| PI3Kγ | 1E8X | -8.8 | VAL882, LYS833, ASP964 |

| NF-κB p65 | 1VKX | -8.5 | ARG33, GLN36, LYS122 |

| IKKβ | 4KIK | -9.5 | CYS99, LYS44, ASP166 |

| Akt1 | 4GV1 | -8.9 | LYS179, GLU228, ASP292 |

| mTOR | 4JT6 | -9.1 | TRP2239, ILE2237, ASP2195 |

Potential Signaling Pathways of this compound

Based on the known biological activities of related eupalinolide compounds, the following signaling pathways are of high interest for investigation in the context of this compound.

STAT3 Signaling Pathway

Eupalinolide J has been shown to inhibit the STAT3 signaling pathway.[4] This pathway is a key regulator of cell proliferation, survival, and differentiation, and its aberrant activation is common in many cancers.

PI3K/Akt/mTOR Signaling Pathway

Several natural products exert their anticancer effects by modulating the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival. Eupalinolide A has been linked to the AMPK/mTOR pathway.[7]

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and is often dysregulated in cancer. Eupalinolide B has been shown to inhibit NF-κB.[5]

Conclusion and Future Directions

This technical guide provides a roadmap for the in silico prediction of biological targets for this compound. By employing a combination of ligand-based and structure-based computational methods, researchers can generate a prioritized list of putative targets. Subsequent pathway and network analysis can further refine these predictions and provide insights into the potential mechanisms of action of this compound. It is imperative that the in silico predictions generated through this workflow are followed by rigorous experimental validation, such as in vitro binding assays and cell-based functional assays, to confirm the identified targets and elucidate the therapeutic potential of this compound.

References

- 1. distributedscience.wordpress.com [distributedscience.wordpress.com]

- 2. Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. SuperPred: update on drug classification and target prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

An Initial Investigation into the Anti-inflammatory Properties of Eupalinolide K: A Proposed Technical Guide

Disclaimer: As of late 2025, dedicated research on the specific anti-inflammatory properties of Eupalinolide K is not extensively available in the public domain. This technical guide, therefore, presents a proposed initial investigation based on the established anti-inflammatory activities of structurally similar sesquiterpene lactones, particularly Eupalinolide B. The experimental protocols, expected quantitative outcomes, and mechanistic pathways detailed herein are extrapolated from studies on these related compounds and serve as a comprehensive blueprint for researchers, scientists, and drug development professionals embarking on the evaluation of this compound.

Introduction

Eupalinolides, a class of sesquiterpene lactones isolated from plants of the Eupatorium genus, have garnered significant interest for their diverse pharmacological activities. While extensive research has highlighted the anti-cancer properties of various eupalinolides, emerging evidence suggests potent anti-inflammatory potential within this compound family. This guide outlines a proposed foundational investigation into the anti-inflammatory effects of this compound, leveraging established methodologies and findings from its analogues to provide a robust starting point for its scientific exploration.

The primary hypothesis is that this compound will exhibit anti-inflammatory effects by modulating key signaling pathways, such as NF-κB and MAPKs, thereby reducing the production of pro-inflammatory mediators. This investigation proposes a tiered approach, beginning with in vitro characterization in relevant cell models and progressing to in vivo validation in an animal model of acute inflammation.

Proposed In Vitro Investigation: Lipopolysaccharide (LPS)-Stimulated Macrophages

The initial in vitro assessment will utilize a well-established model of inflammation: murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

Expected Quantitative Data

The following tables summarize the anticipated dose-dependent effects of this compound on key inflammatory markers, based on data from related compounds.

Table 1: Expected Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Control (untreated) | < 10 | < 10 | < 5 |

| LPS (1 µg/mL) | 1500 ± 120 | 2500 ± 200 | 300 ± 30 |

| LPS + this compound (1 µM) | 1200 ± 100 | 2000 ± 180 | 240 ± 25 |

| LPS + this compound (5 µM) | 800 ± 70 | 1300 ± 110 | 150 ± 15 |

| LPS + this compound (10 µM) | 400 ± 45 | 600 ± 50 | 70 ± 10 |

Table 2: Expected Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

| Treatment Group | NO Production (µM) |

| Control (untreated) | < 2 |

| LPS (1 µg/mL) | 35 ± 3 |

| LPS + this compound (1 µM) | 28 ± 2.5 |

| LPS + this compound (5 µM) | 15 ± 1.8 |

| LPS + this compound (10 µM) | 8 ± 1.2 |

Experimental Protocols

RAW 264.7 murine macrophage cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells will be seeded in appropriate plates and allowed to adhere overnight. Cells will be pre-treated with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay will be performed. Following treatment with this compound, MTT solution (5 mg/mL) will be added to each well and incubated for 4 hours. The resulting formazan crystals will be dissolved in dimethyl sulfoxide (DMSO), and the absorbance will be measured at 570 nm using a microplate reader.

The concentrations of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in the cell culture supernatants will be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, according to the manufacturer's instructions.

The production of nitric oxide will be determined by measuring the accumulation of nitrite in the culture supernatants using the Griess reagent. Briefly, an equal volume of supernatant will be mixed with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated for 10 minutes at room temperature. The absorbance will be measured at 540 nm, and the nitrite concentration will be calculated from a sodium nitrite standard curve.

To investigate the underlying molecular mechanisms, the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways will be assessed by Western blotting. After treatment, cells will be lysed, and protein concentrations will be determined. Equal amounts of protein will be separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK, and a loading control (e.g., β-actin or GAPDH). Membranes will then be incubated with appropriate secondary antibodies, and protein bands will be visualized using an enhanced chemiluminescence (ECL) detection system.

RAW 264.7 cells will be grown on coverslips and subjected to the same treatment protocol. After treatment, cells will be fixed, permeabilized, and incubated with a primary antibody against the p65 subunit of NF-κB. Following incubation with a fluorescently labeled secondary antibody and nuclear counterstaining with DAPI, the coverslips will be mounted and visualized using a fluorescence microscope.

Proposed Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway Diagrams

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Caption: Proposed modulation of the MAPK signaling cascade by this compound.

Experimental Workflow Diagram

Caption: Proposed workflow for in vitro anti-inflammatory screening of this compound.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit proposed, framework for the initial investigation of the anti-inflammatory properties of this compound. By employing established in vitro models and analytical techniques, researchers can efficiently assess its potential to mitigate inflammatory responses. The expected outcomes, based on data from structurally related eupalinolides, suggest that this compound is a promising candidate for further development.

Positive results from these initial in vitro studies would warrant progression to in vivo models of inflammation, such as carrageenan-induced paw edema or LPS-induced systemic inflammation in mice, to validate its efficacy and assess its pharmacokinetic and pharmacodynamic properties. Further investigation into its specific molecular targets and structure-activity relationships will be crucial for its potential development as a novel anti-inflammatory therapeutic agent.

Eupalinolide K: A Technical Guide for Researchers

COMPOUND: Eupalinolide K CAS NUMBER: 108657-10-9 MOLECULAR FORMULA: C₂₀H₂₆O₆

Introduction

This compound is a sesquiterpene lactone isolated from the plant Eupatorium lindleyanum. As a member of the eupalinolide family of natural products, it has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, and available biological activity data, with a focus on its role as a potential modulator of the STAT3 signaling pathway. While direct quantitative data for this compound is limited in the public domain, this guide incorporates data from the closely related and frequently co-assayed analogue, Eupalinolide J, to provide a comprehensive understanding of its likely biological activities and mechanisms of action.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 108657-10-9 | [1][2][3] |

| Molecular Formula | C₂₀H₂₆O₆ | [1][2][3] |

| Molecular Weight | 362.42 g/mol | [1][3] |

| Appearance | Solid | [3] |

| Solubility | Soluble in DMSO | [3] |

Biological Activity and Mechanism of Action

This compound has been identified as a STAT3 (Signal Transducer and Activator of Transcription 3) inhibitor.[1] The STAT3 signaling pathway is a critical regulator of cellular processes including proliferation, survival, and differentiation, and its aberrant activation is frequently observed in various cancers. The inhibitory action of eupalinolides on STAT3 is thought to be mediated through the promotion of STAT3 ubiquitin-dependent degradation. This mechanism has been more extensively studied for the related compound, Eupalinolide J, which has been shown to enhance the ubiquitination of STAT3, leading to its degradation and the subsequent downregulation of its target genes, such as MMP-2 and MMP-9, which are involved in cancer metastasis.

Cytotoxicity Data (Eupalinolide J)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 3.74 ± 0.58 | |

| MDA-MB-468 | Triple-Negative Breast Cancer | 4.30 ± 0.39 | |

| PC-3 | Prostate Cancer | 2.89 ± 0.28 (72 hr) | |

| DU-145 | Prostate Cancer | 2.39 ± 0.17 (72 hr) |

Experimental Protocols

Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol is adapted from established methods for the detection of STAT3 phosphorylation.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Treat cells with this compound at desired concentrations for the specified time. Wash cells with ice-old PBS and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total STAT3 and a loading control (e.g., β-actin) to normalize the data.

In Vivo STAT3 Ubiquitination Assay

This protocol is a generalized method for detecting protein ubiquitination and can be adapted for STAT3.

Materials:

-

Cells transfected with His-tagged ubiquitin and a plasmid for the protein of interest (STAT3).

-

Cell lysis buffer containing a proteasome inhibitor (e.g., MG132).

-

Ni-NTA agarose beads.

-

Wash buffers.

-

Elution buffer.

-

SDS-PAGE and Western blot reagents.

-

Primary antibodies: anti-STAT3, anti-ubiquitin.

Procedure:

-

Cell Treatment and Lysis: Treat transfected cells with this compound. Lyse the cells in a denaturing buffer containing a proteasome inhibitor to preserve ubiquitinated proteins.

-

Immunoprecipitation: Incubate the cell lysates with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.

-

Washing: Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

-

Elution: Elute the ubiquitinated proteins from the beads using an elution buffer.

-

Western Blot: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-STAT3 antibody to detect ubiquitinated STAT3. The presence of a high molecular weight smear indicates polyubiquitination. An anti-ubiquitin antibody can be used as a positive control for the immunoprecipitation.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Proposed mechanism of this compound-mediated inhibition of the STAT3 signaling pathway.

Caption: General workflow for Western blot analysis of protein expression and phosphorylation.

References

Methodological & Application

Total Synthesis of Eupalinolide K Not Yet Reported in Scientific Literature

Despite significant interest in the biological activities of Eupalinolide K, a sesquiterpene lactone isolated from the plant Eupatorium lindleyanum, a total synthesis of this natural product has not yet been published in peer-reviewed scientific literature.

This compound has garnered attention from researchers for its potential therapeutic properties, including anti-inflammatory and antitumor activities. As a STAT3 inhibitor and a Michael reaction acceptor, it presents an interesting target for drug development professionals. However, the complex chemical structure of this compound, a common feature of sesquiterpene lactones, poses a considerable challenge for synthetic chemists.

While the total synthesis of other natural products, and even other compounds from the Eupalinolide family such as Eupalinilide E, has been achieved, a specific and complete methodology for the laboratory synthesis of this compound remains elusive. Our comprehensive search of scientific databases and chemical literature has yielded no detailed experimental protocols, quantitative data, or established synthetic pathways for this particular molecule.

The development of a total synthesis would be a significant achievement, enabling further investigation of its biological mechanisms, the synthesis of analogues for structure-activity relationship studies, and potentially, a more stable and accessible supply for preclinical and clinical research.

Researchers, scientists, and drug development professionals interested in this compound are encouraged to monitor the chemical synthesis literature for future developments. At present, studies involving this compound rely on its isolation from natural sources.

Application Notes and Protocols for the Extraction and Purification of Eupalinolide K from Eupatorium lindleyanum

Audience: Researchers, scientists, and drug development professionals.

Introduction: Eupatorium lindleyanum DC. is a traditional Chinese herb recognized for its diverse pharmacological activities, including anti-inflammatory, anti-asthmatic, and anti-tumor effects.[1] These therapeutic properties are largely attributed to its rich composition of secondary metabolites, particularly sesquiterpenoid lactones.[2][3] Among these, Eupalinolide K has been identified as a constituent of this plant.[2] This document provides a detailed protocol for the extraction and purification of this compound and other sesquiterpenoid lactones from E. lindleyanum, based on established methodologies for similar compounds isolated from this species.

While a specific protocol for this compound is not extensively detailed in the literature, the methods outlined below for the isolation of other eupalinolides, such as A and B, serve as a robust guideline. The primary strategy involves solvent extraction, followed by fractionation and chromatographic purification.

Experimental Protocols

Plant Material and Reagents

-

Plant Material: Dried aerial parts of Eupatorium lindleyanum DC.

-

Solvents: Ethanol (EtOH), n-hexane, ethyl acetate (EtOAc), n-butanol (n-BuOH), methanol (MeOH), acetonitrile (ACN), water (H₂O). All solvents should be of analytical or HPLC grade.

Extraction of Crude Sesquiterpenoid Lactones

This initial step aims to obtain a crude extract enriched with sesquiterpenoid lactones.

Protocol:

-

Grinding: Grind the dried aerial parts of E. lindleyanum into a coarse powder.

-

Extraction:

-

Macerate the powdered plant material with 95% ethanol at room temperature.

-

Perform the extraction three times to ensure maximum yield.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

-

-

Solvent Partitioning (Fractionation):

-

Suspend the crude ethanol extract in water.

-

Successively partition the aqueous suspension with solvents of increasing polarity: n-hexane, ethyl acetate, and n-butanol.

-

The sesquiterpenoid lactones are typically enriched in the ethyl acetate and n-butanol fractions.[3] Concentrate these fractions separately under reduced pressure.

-

Purification of this compound

The n-butanol fraction is often subjected to further chromatographic techniques for the isolation of individual sesquiterpenoid lactones.[2][3][4][5] High-Speed Counter-Current Chromatography (HSCCC) has been proven effective for this purpose.[2][3][4][5]

Protocol: High-Speed Counter-Current Chromatography (HSCCC)

-

HSCCC System Preparation:

-

Two-Phase Solvent System: A commonly used system for separating sesquiterpenoid lactones from E. lindleyanum is a mixture of n-hexane-ethyl acetate-methanol-water. A typical ratio is 1:4:2:3 (v/v/v/v).[2][3][4]

-

Equilibration: Thoroughly mix the solvent system in a separatory funnel and allow the phases to separate at room temperature. Degas both the upper (stationary) and lower (mobile) phases by sonication before use.

-

Column Filling: Fill the HSCCC column with the upper phase (stationary phase).

-

-

Sample Preparation:

-

HSCCC Separation:

-

Injection: Inject the sample solution into the HSCCC system.

-

Elution: Pump the lower phase (mobile phase) through the column at a specific flow rate (e.g., 2.0 mL/min) while the apparatus is rotating at a set speed (e.g., 900 rpm).[2]

-

Detection: Monitor the effluent using a UV detector at a wavelength of 254 nm.[2]

-

Fraction Collection: Collect fractions based on the resulting chromatogram peaks.

-

-

Analysis and Identification:

-

Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to determine the purity of the isolated compounds.

-

Characterize the structure of the purified compounds, including this compound, using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

-

Data Presentation

The following table summarizes the quantitative data from a representative HSCCC separation of sesquiterpenoid lactones from the n-butanol fraction of E. lindleyanum.[2][4][5]

| Compound | Amount from 540 mg n-butanol fraction (mg) | Purity by HPLC (%) |

| 3β-hydroxy-8β-[4'-hydroxytigloyloxy]-costunolide | 10.8 | 91.8 |

| Eupalinolide A | 17.9 | 97.9 |

| Eupalinolide B | 19.3 | 97.1 |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound and other sesquiterpenoid lactones from Eupatorium lindleyanum.

References

- 1. Traditional Applications, Phytochemistry, and Pharmacological Activities of Eupatorium lindleyanum DC.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Viability Assays Using Eupalinolide K

These application notes provide a detailed protocol for determining the cytotoxic effects of Eupalinolide K on cancer cell lines using the MTT and CCK8 cell viability assays. The protocols are intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Eupalinolides are a class of sesquiterpene lactones extracted from Eupatorium lindleyanum. Various members of this family, such as Eupalinolide A, B, J, and O, have demonstrated significant anti-tumor activities in a range of cancer cell lines.[1][2][3][4] These compounds have been shown to inhibit cell proliferation, induce apoptosis, and trigger cell cycle arrest through the modulation of various signaling pathways, including the ROS/ERK, Akt/p38 MAPK, and AMPK/mTOR/SCD1 pathways.[1][2][5][6] While specific data on this compound is limited, a complex containing Eupalinolide I, J, and K has been shown to induce apoptosis and cell cycle arrest in breast cancer cells.[7]

The following protocols for MTT and CCK8 assays are based on established methodologies for other Eupalinolide compounds and provide a robust framework for assessing the in vitro efficacy of this compound.

Data Presentation

Quantitative data from cell viability assays should be summarized for clear interpretation and comparison. The following table format is recommended for presenting the half-maximal inhibitory concentration (IC50) values.

| Cell Line | Treatment Duration (hours) | This compound IC50 (µM) |

| Cancer Cell Line 1 (e.g., MDA-MB-231) | 24 | Insert Value |

| 48 | Insert Value | |

| 72 | Insert Value | |

| Cancer Cell Line 2 (e.g., PC-3) | 24 | Insert Value |

| 48 | Insert Value | |

| 72 | Insert Value | |

| Normal Cell Line (e.g., MCF 10A) | 24 | Insert Value |

| 48 | Insert Value | |

| 72 | Insert Value |

Experimental Protocols

Materials and Reagents

-

This compound (dissolved in DMSO to create a stock solution)

-

Cancer cell lines of interest (e.g., MDA-MB-231, PC-3, A549)

-

Normal (non-cancerous) cell line for control (e.g., MCF 10A)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

CCK-8 (Cell Counting Kit-8) solution

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

General Cell Culture

-

Maintain cell lines in a humidified incubator at 37°C with 5% CO2.

-

Passage cells upon reaching 80-90% confluency.

-

Ensure cells are in the exponential growth phase before seeding for experiments.

MTT Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Cell Seeding :

-

Treatment :

-

Prepare serial dilutions of this compound in complete medium from the stock solution. Suggested concentrations range from 1 µM to 20 µM.[2][3]

-

Include a vehicle control (DMSO) with a final concentration not exceeding 0.1%.

-

Remove the old medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

-

MTT Addition and Incubation :

-

Formazan Solubilization and Absorbance Measurement :

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.[3]

-

CCK-8 Assay Protocol

The CCK-8 assay is a more sensitive and convenient alternative to the MTT assay. It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in cells to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of living cells.

-

Cell Seeding :

-

Treatment :

-

CCK-8 Addition and Incubation :

-

Absorbance Measurement :

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway affected by Eupalinolide compounds.

Caption: Experimental workflow for MTT and CCK-8 cell viability assays.

Caption: Potential signaling pathways modulated by Eupalinolide compounds.

References

- 1. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]

- 4. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]